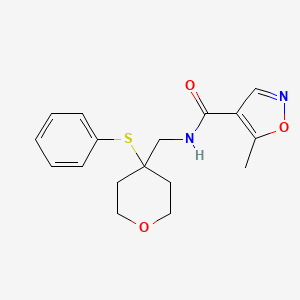

5-methyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol was synthesized by the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH .Scientific Research Applications

Synthesis and Characterization

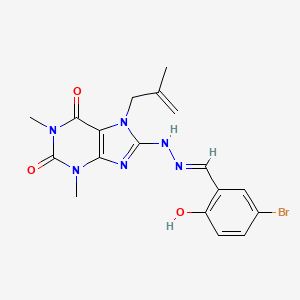

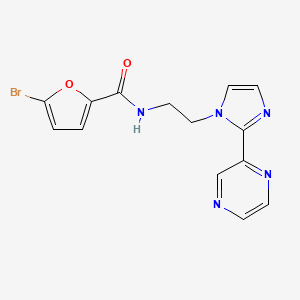

Compounds with similar chemical scaffolds, particularly those containing isoxazole and carboxamide functionalities, have been synthesized and characterized for various scientific purposes. For instance, the synthesis, characterization, and in vitro cytotoxic activity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, showing potential anticancer properties against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). These findings highlight the significance of such chemical structures in developing potential therapeutic agents.

Biological Activity

Research on isoxazole and pyrazole derivatives, similar in some aspects to the chemical structure , has demonstrated various biological activities. For instance, novel comenic acid derivatives containing isoxazole and isothiazole moieties exhibited a synergetic effect with antitumor drugs in brain tumors chemotherapy (Kletskov et al., 2018). This underscores the potential of such compounds in enhancing the efficacy of existing cancer treatments through chemical modifications.

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer properties of derivatives with structural features similar to the compound of interest have been extensively studied. Research on tetrahydroimidazo[1,2-a]pyrimidine derivatives revealed significant antimicrobial, antioxidant, and anticancer activities, particularly against Candida albicans, Aspergillus niger, and human breast cancer cell line (MCF-7) (Rani et al., 2017). These studies exemplify the diverse scientific applications of these compounds, from potential therapeutic agents to understanding molecular mechanisms underlying their biological activities.

Structural and Spectral Investigations

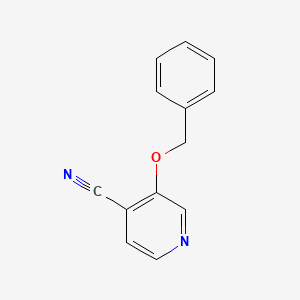

Structural and spectral investigations of pyrazole derivatives have provided insight into their electronic and molecular properties. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid combined experimental and theoretical approaches to elucidate its structure, offering a basis for understanding the reactivity and potential applications of similar compounds (Viveka et al., 2016).

Mechanism of Action

Target of Action

The compound “5-methyl-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1,2-oxazole-4-carboxamide” belongs to the class of molecules known as isoxazoles and pyrans. Isoxazoles are known to interact with a variety of enzymes and receptors, showing versatile biological activities . Pyrans are commonly found in many biologically active natural products and pharmaceuticals .

Mode of Action

Similarly, pyran derivatives are known to interact with various biological targets .

Biochemical Pathways

Without specific information about this compound, it’s difficult to say which biochemical pathways it might affect. Many isoxazole and pyran derivatives are involved in a wide range of biochemical pathways due to their broad biological activity .

Result of Action

Isoxazole and pyran derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Properties

IUPAC Name |

5-methyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-13-15(11-19-22-13)16(20)18-12-17(7-9-21-10-8-17)23-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPUMSDDERAAFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(diethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2603042.png)

![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2603045.png)

![3-(benzylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2603047.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2603048.png)

![8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2603051.png)

![2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2603053.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2603055.png)

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2603056.png)

![(2Z)-2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2603058.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2603061.png)